

Physical and chemical properties of Vadocaine.

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Compound of Interest

Compound Name: **Vadocaine**

Cat. No.: **B1683469**

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An In-depth Technical Guide to the Physical and Chemical Properties of **Vadocaine**

Introduction

Vadocaine is a novel compound with analgesic properties, primarily investigated for its potential as a local anesthetic.^[1] Structurally, it belongs to the amino amide class of local anesthetics, similar to widely used agents like lidocaine. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Vadocaine**, detailed experimental protocols for their determination, and insights into its potential mechanism of action and relevant experimental workflows. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

The chemical properties of a drug substance are fundamental to its identity, stability, and interactions with biological systems.

Property	Value	Source
IUPAC Name	N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide	[2]
Chemical Formula	C18H28N2O2	[1] [2]
Molecular Weight	304.43 g/mol	[1]
Canonical SMILES	CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C	
InChI Key	UJCARUGFZOJPMI-UHFFFAOYSA-N	[2]
CAS Number	72005-58-4	[1] [3] [4]
XLogP3-AA	3	
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]

Physical Properties

The physical properties of **Vadocaine** influence its formulation, delivery, and pharmacokinetic profile. While specific experimental data for **Vadocaine** is limited in the public domain, properties can be inferred from its chemical structure and comparison with similar molecules like Lidocaine.

Property	Value	Source/Method
Appearance	Solid (predicted)	Inferred from similar compounds
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Soluble in DMSO	[1]
pKa	Data not available	N/A

Note: For comparison, the melting point of Lidocaine is 66-69°C and its boiling point is 180-182°C at 4 mmHg.[\[5\]](#)

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are standard protocols applicable to the characterization of **Vadocaine**.

Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method

The "shake-flask" method is the traditional and most reliable method for determining the LogP of a compound.[\[6\]](#)

Principle: The compound is partitioned between n-octanol and water. The ratio of the concentration of the neutral compound in the two phases at equilibrium is measured.[\[6\]](#)

Methodology:

- **Preparation of Solutions:** Prepare a stock solution of **Vadocaine** in either n-octanol or water. The n-octanol and water phases must be mutually saturated before the experiment.
- **Partitioning:** Add a known volume of the stock solution to a flask containing a known volume of the other solvent.

- Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is reached. This can take several hours.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water phases.^[6]
- Quantification: Carefully sample each phase and determine the concentration of **Vadocaine** using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

A common method for determining aqueous solubility involves generating a saturated solution and measuring the concentration of the dissolved compound.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the compound in the filtered solution represents its solubility.

Methodology:

- Sample Preparation: Add an excess amount of solid **Vadocaine** to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Filtration: Filter the suspension to remove any undissolved solid. A low-binding filter (e.g., PVDF) is recommended.
- Quantification: Analyze the clear filtrate to determine the concentration of dissolved **Vadocaine**. HPLC with UV detection is a common and accurate method for quantification.^[6]
- Calculation: The measured concentration is reported as the solubility of **Vadocaine** under the specified conditions (e.g., in mg/mL or μ M).

Determination of pKa - Spectrophotometric Titration

This method is suitable for compounds containing a chromophore close to the ionization center, where the UV-Vis spectrum changes as a function of ionization state.[\[7\]](#)

Principle: The absorbance of a solution of the compound is measured across a range of pH values. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, which corresponds to the inflection point of the absorbance vs. pH curve.

Methodology:

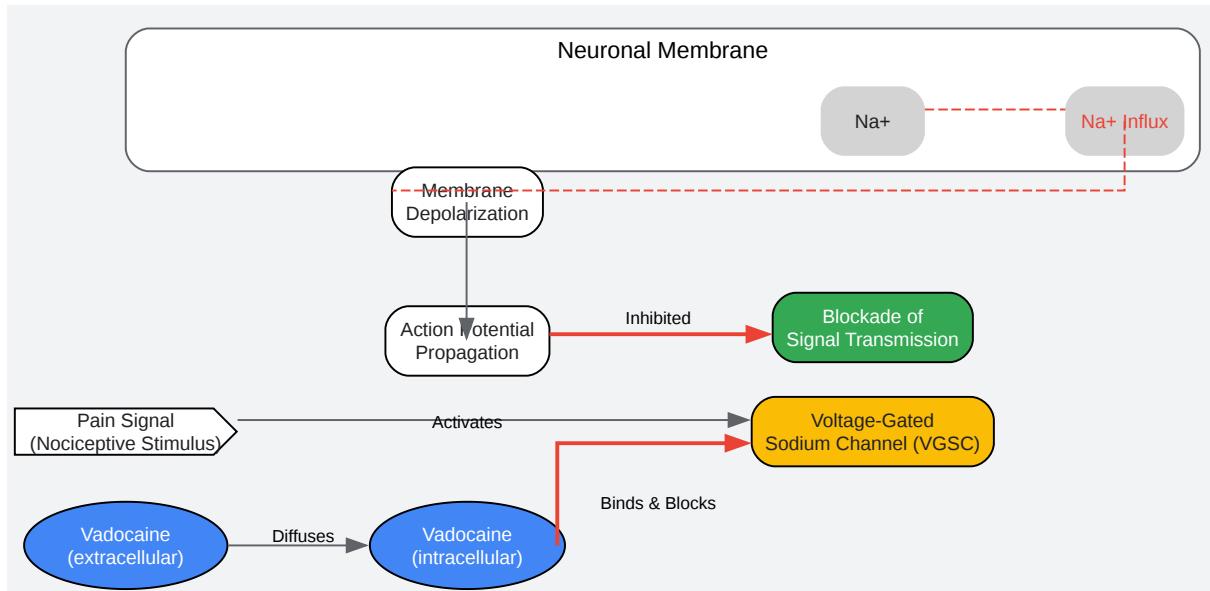
- **Solution Preparation:** Prepare a solution of **Vadocaine** in a medium that allows for a wide range of pH adjustments (e.g., a universal buffer or a series of buffers).
- **Titration:** Titrate the solution with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- **Spectral Acquisition:** After each addition of titrant and stabilization of the pH, record the UV-Vis spectrum of the solution.[\[7\]](#)
- **Data Analysis:** Plot the absorbance at a specific wavelength (where the change is maximal) against the measured pH.
- **pKa Determination:** The pKa value is determined from the resulting sigmoidal curve, typically by finding the pH at the half-equivalence point or by using derivative plots.

Mechanism of Action and Signaling Pathways

As an amino amide local anesthetic, **Vadocaine** is expected to share a primary mechanism of action with other drugs in its class, such as lidocaine.[\[8\]](#)[\[9\]](#)

The principal mechanism is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[\[9\]](#)[\[10\]](#)[\[11\]](#) By binding to the sodium channels, the influx of sodium ions is inhibited, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[\[8\]](#) This blockade prevents the transmission of pain signals from the periphery to the central nervous system.[\[9\]](#)

Some local anesthetics have also been shown to modulate other signaling pathways, including the inhibition of the pro-inflammatory NF- κ B pathway.[\[12\]](#)[\[13\]](#)



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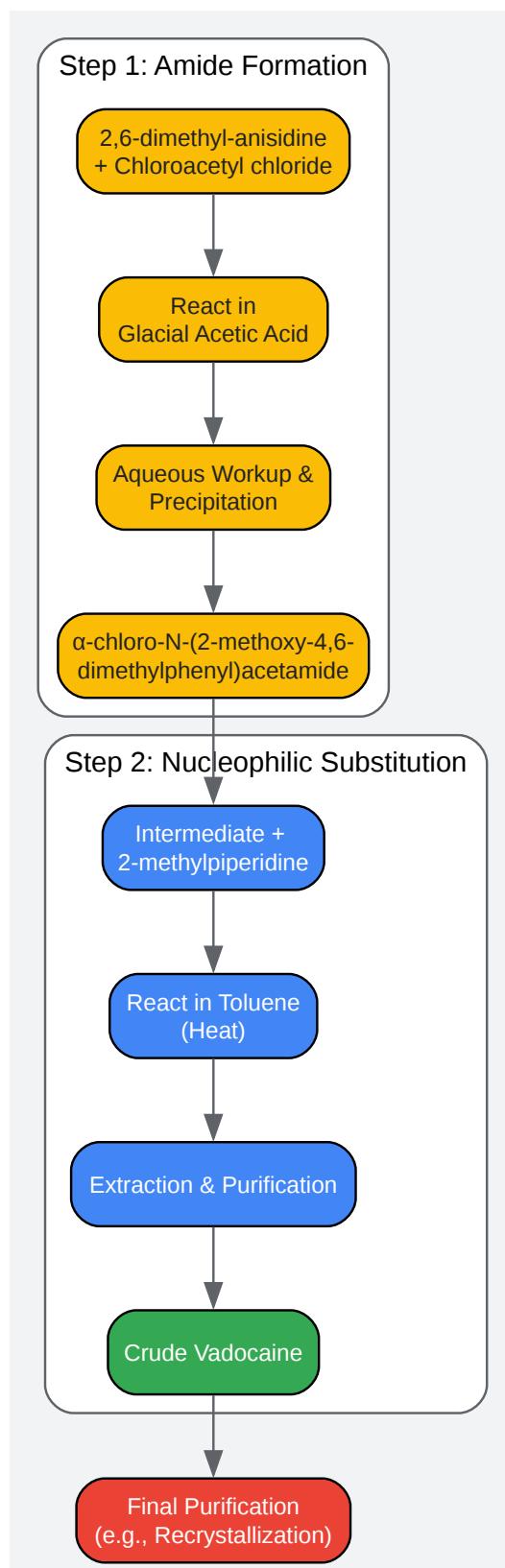
Caption: Generalized mechanism of action for amide local anesthetics like **Vadocaine**.

Experimental and Logical Workflows

Visualizing workflows can clarify complex procedures in drug development, from synthesis to analysis.

Hypothetical Synthesis Workflow

The synthesis of amide local anesthetics often involves a two-step process: formation of an α -chloro-anilide intermediate, followed by nucleophilic substitution with an amine. The following is a hypothetical workflow for the synthesis of **Vadocaine** based on common synthetic routes for similar molecules.[\[14\]](#)

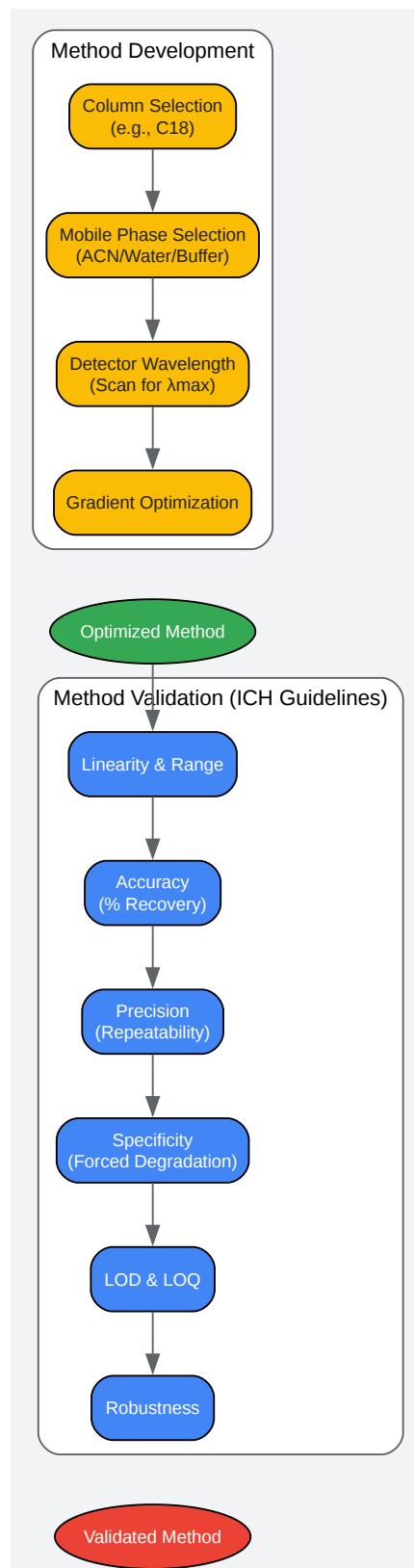


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Caption: A logical workflow for a potential two-step synthesis of **Vadocaine**.

Analytical Method Development Workflow for HPLC

Developing a robust analytical method is essential for quantifying the drug substance in various matrices.



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